Comparative GLUT1 Inhibition: Ethylidene Glucose Ki = 12 mM vs Benzylidene Glucose
4,6-O-Ethylidene-α-D-glucose is a competitive exofacial binding-site inhibitor of GLUT1 with a Ki of 12 mM for wild-type 2-deoxy-D-glucose transport in human erythrocytes . In contrast, the structurally analogous 4,6-O-benzylidene-α-D-glucopyranose functions as a non-transportable inhibitor of the hexose transfer system but with distinct binding and translocation characteristics that preclude direct Ki equivalence [1]. Both compounds were co-evaluated in parallel studies using everted rat intestine preparations, where ethylidene glucose and benzylidene glucose each reduced short-circuit current generated by transportable sugars such as galactose or 3-O-methyl glucose, with both types of inhibition approaching saturation at higher concentrations [2].
| Evidence Dimension | GLUT1 Competitive Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 12 mM |
| Comparator Or Baseline | 4,6-O-Benzylidene-α-D-glucopyranose (non-transportable inhibitor; Ki not directly comparable due to differing mechanism) |
| Quantified Difference | Ethylidene glucose: competitive exofacial binding; Benzylidene glucose: non-transportable hexose transfer system inhibitor; both reduce short-circuit current comparably in rat intestine |
| Conditions | Human erythrocyte GLUT1; wild-type 2-deoxy-D-glucose transport; everted rat intestine short-circuit current assay |
Why This Matters
Researchers studying GLUT1-mediated glucose transport require the specific Ki value of ethylidene glucose (12 mM) as a benchmark inhibitor; benzylidene glucose cannot substitute due to mechanistic differences in binding and translocation inhibition.
- [1] PeptideDB. 4,6-O-Ethylidene-α-D-glucose Bioactivity Data: GLUT1 Ki = 12 mM. View Source
- [2] Muflih IW, et al. Sugars and sugar derivatives which inhibit the short-circuit current of the everted small intestine of the rat. The Journal of Physiology. 1976. View Source
